molecular formula C10H7FIN B11838387 6-Fluoro-5-iodo-8-methylquinoline

6-Fluoro-5-iodo-8-methylquinoline

Cat. No.: B11838387
M. Wt: 287.07 g/mol
InChI Key: TUXZWNPWNGYGEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-5-iodo-8-methylquinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 6-fluoro-8-methylquinoline with iodine in the presence of a suitable catalyst can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Mechanism of Action

The mechanism of action of 6-Fluoro-5-iodo-8-methylquinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-5-iodo-8-methylquinoline is unique due to the presence of both fluorine and iodine atoms in its structure. This combination can enhance its biological activity and chemical reactivity compared to similar compounds .

Properties

Molecular Formula

C10H7FIN

Molecular Weight

287.07 g/mol

IUPAC Name

6-fluoro-5-iodo-8-methylquinoline

InChI

InChI=1S/C10H7FIN/c1-6-5-8(11)9(12)7-3-2-4-13-10(6)7/h2-5H,1H3

InChI Key

TUXZWNPWNGYGEL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1N=CC=C2)I)F

Origin of Product

United States

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